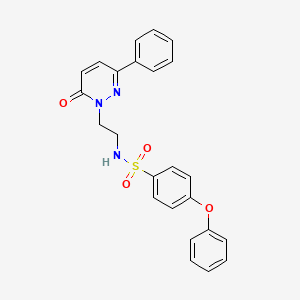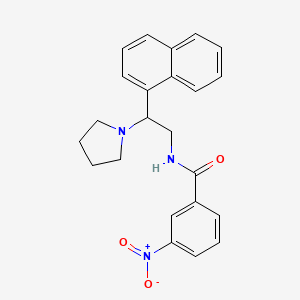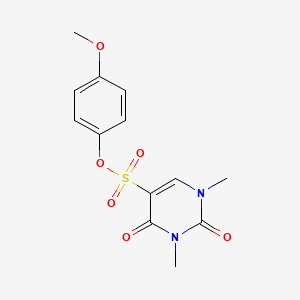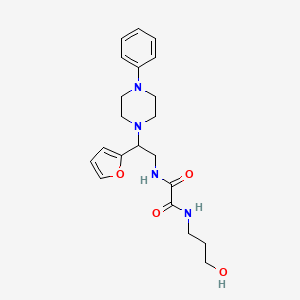
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide, also known as OPB-31121, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells, which is necessary for their survival and growth. By inhibiting the activity of CAIX, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to have minimal toxicity in normal cells and tissues. It has been demonstrated to be well-tolerated in preclinical studies, with no significant adverse effects observed. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide for lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for cancer research. However, one limitation of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer models.
Direcciones Futuras
There are several future directions for research on N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Additionally, further studies are needed to determine the optimal dosage and treatment duration for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in cancer treatment. Furthermore, the potential use of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in combination with other cancer therapies, such as immunotherapy, should be explored. Finally, the efficacy of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide in animal models and clinical trials should be further investigated to determine its potential as a cancer treatment.
Métodos De Síntesis
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide can be synthesized by the reaction of 4-phenoxybenzenesulfonyl chloride with 6-oxo-3-phenylpyridazine-1(6H)-acetic acid followed by the addition of ethylenediamine. The resulting product is then purified by recrystallization. This synthesis method yields a high-quality product with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and doxorubicin, in cancer treatment.
Propiedades
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c28-24-16-15-23(19-7-3-1-4-8-19)26-27(24)18-17-25-32(29,30)22-13-11-21(12-14-22)31-20-9-5-2-6-10-20/h1-16,25H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMDYTKZZBGYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2610820.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxopropyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2610827.png)





![1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one](/img/structure/B2610835.png)
